molecular formula C13H20ClN3O5 B2643811 5-(2-(Dimethylamino)ethoxy)-2-nitrophenyl dimethylcarbamate hydrochloride CAS No. 2227556-18-3

5-(2-(Dimethylamino)ethoxy)-2-nitrophenyl dimethylcarbamate hydrochloride

Cat. No.: B2643811
CAS No.: 2227556-18-3
M. Wt: 333.77
InChI Key: TXUZOHBBKMDGRG-UHFFFAOYSA-N
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Description

PD-1 inhibitor compound 9 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint pathway that tumors exploit to evade immune surveillance. By inhibiting this pathway, PD-1 inhibitor compound 9 aims to restore the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1 inhibitor compound 9 involves multiple steps, including the formation of biphenyl derivatives. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization with various substituents to enhance its inhibitory activity. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents such as 1,4-dioxane and water .

Industrial Production Methods: Industrial production of PD-1 inhibitor compound 9 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: PD-1 inhibitor compound 9 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various biphenyl derivatives with enhanced inhibitory activity against the PD-1/PD-L1 interaction .

Scientific Research Applications

PD-1 inhibitor compound 9 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1 inhibitor compound 9 exerts its effects by binding to the PD-1 protein on the surface of immune cells, thereby blocking its interaction with PD-L1 on tumor cells. This blockade prevents the inhibitory signaling that would otherwise suppress the immune response, allowing cytotoxic T-cells to attack and destroy cancer cells. The molecular targets involved in this pathway include PD-1 and PD-L1, and the primary pathway affected is the immune checkpoint pathway .

Similar Compounds:

Uniqueness of PD-1 Inhibitor Compound 9: PD-1 inhibitor compound 9 stands out due to its unique biphenyl scaffold, which provides high oral bioavailability and tumor penetration. Additionally, it has shown promising results in preclinical studies, making it a strong candidate for further development in cancer immunotherapy .

Properties

IUPAC Name

[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5.ClH/c1-14(2)7-8-20-10-5-6-11(16(18)19)12(9-10)21-13(17)15(3)4;/h5-6,9H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZOHBBKMDGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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